Cas no 1492661-05-8 (2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one)

2-(3-Hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a heterocyclic compound featuring both pyrrolidine and piperidine moieties, linked via a ketone-functionalized ethanone bridge. The presence of a hydroxyl group on the pyrrolidine ring enhances its polarity and potential for hydrogen bonding, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structural complexity allows for selective modifications, enabling applications in the synthesis of bioactive molecules, particularly those targeting neurological or receptor-based pathways. The compound’s balanced lipophilicity and functional group reactivity contribute to its utility in optimizing pharmacokinetic properties. Suitable for controlled derivatization, it serves as a valuable scaffold for developing novel pharmacophores.
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one structure
1492661-05-8 structure
Product name:2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
CAS No:1492661-05-8
MF:C11H20N2O2
MW:212.288702964783
CID:5578022

2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-(3-hydroxy-1-pyrrolidinyl)-1-(1-piperidinyl)-
    • 2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C11H20N2O2/c14-10-4-7-12(8-10)9-11(15)13-5-2-1-3-6-13/h10,14H,1-9H2
    • InChI Key: UDMLESSRKAQXGJ-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCC1)CN1CCC(O)C1

Experimental Properties

  • Density: 1.169±0.06 g/cm3(Predicted)
  • Boiling Point: 390.9±32.0 °C(Predicted)
  • pka: 14.78±0.20(Predicted)

2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6541-4674-0.25g
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
1492661-05-8 95%+
0.25g
$486.0 2023-09-06
TRC
H172121-100mg
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
1492661-05-8
100mg
$ 135.00 2022-06-04
TRC
H172121-1g
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
1492661-05-8
1g
$ 775.00 2022-06-04
Life Chemicals
F6541-4674-2.5g
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
1492661-05-8 95%+
2.5g
$1078.0 2023-09-06
Life Chemicals
F6541-4674-0.5g
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
1492661-05-8 95%+
0.5g
$512.0 2023-09-06
Life Chemicals
F6541-4674-5g
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
1492661-05-8 95%+
5g
$1617.0 2023-09-06
Life Chemicals
F6541-4674-1g
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
1492661-05-8 95%+
1g
$539.0 2023-09-06
TRC
H172121-500mg
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
1492661-05-8
500mg
$ 500.00 2022-06-04
Life Chemicals
F6541-4674-10g
2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
1492661-05-8 95%+
10g
$2264.0 2023-09-06

Additional information on 2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Professional Introduction to Compound with CAS No. 1492661-05-8 and Product Name: 2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

The compound identified by the CAS number 1492661-05-8 and the product name 2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both hydroxypyrrolidine and piperidine moieties in its molecular structure suggests a high degree of functional complexity, which is often leveraged to modulate biological activity.

Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic scaffolds in designing novel therapeutic agents. The compound in question exemplifies this trend, as it integrates two pharmacophores that are well-documented for their interaction with biological targets. Specifically, the 3-hydroxypyrrolidin-1-yl group is known for its role in enhancing binding affinity to certain enzymes and receptors, while the piperidine moiety is frequently employed to improve metabolic stability and solubility profiles. Such structural features make this compound a promising candidate for further exploration in drug discovery.

In the context of modern pharmaceutical research, the synthesis and characterization of such complex molecules are pivotal. The structural motif of 2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one has been investigated for its potential as an intermediate in the development of small-molecule inhibitors. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes implicated in inflammatory and metabolic disorders. The hydroxyl group at the 3-position of the pyrrolidine ring is particularly noteworthy, as it serves as a key interaction point for binding to target proteins.

The integration of piperidine into the molecular framework further enhances the pharmacokinetic properties of this compound. Piperidine derivatives are renowned for their ability to improve oral bioavailability and reduce susceptibility to rapid metabolism. This characteristic is particularly valuable in drug development, where optimizing pharmacokinetic profiles can significantly impact therapeutic efficacy. Additionally, the presence of both nitrogen-containing heterocycles suggests potential interactions with nucleophilic sites on biological targets, which could be exploited to develop highly selective inhibitors.

Advances in computational chemistry have enabled researchers to predict the binding modes and affinity of this compound toward various biological targets with greater accuracy. Molecular docking studies have revealed that 2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one interacts favorably with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory pathways. These findings align with recent clinical trials that have shown promise in using similar scaffolds to develop anti-inflammatory agents.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. The hydroxypyrrolidine moiety is particularly challenging to synthesize due to its sensitivity to hydrolysis, necessitating careful handling under anhydrous conditions. However, advances in synthetic techniques have made it feasible to produce this compound on a scalable basis.

Evaluation of the pharmacological properties of 2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one has revealed intriguing findings regarding its potential therapeutic applications. Preclinical studies indicate that this compound exhibits moderate inhibitory activity against COX enzymes, suggesting its utility in developing novel anti-inflammatory drugs. Furthermore, its ability to interact with other biological targets has opened avenues for exploring its role in treating metabolic disorders and neurodegenerative diseases.

The chemical stability of this compound under various storage conditions has also been a focus of research. Studies have shown that proper formulation can enhance its shelf life while maintaining biological activity. Excipients such as stabilizers and solubilizers are often incorporated into drug formulations to mitigate degradation processes. These findings are crucial for ensuring the long-term efficacy and safety of pharmaceutical products derived from this compound.

The future prospects for 2-(3-hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one are promising, given its unique structural features and demonstrated biological activity. Ongoing research aims to optimize its pharmacokinetic properties through structural modifications, which could lead to more potent and selective derivatives. Additionally, exploring its potential in combination therapies may uncover synergistic effects that enhance therapeutic outcomes.

In conclusion, the compound identified by CAS No. 1492661-05-8 represents a significant contribution to pharmaceutical chemistry due to its intricate structure and potential therapeutic applications. Its integration of key pharmacophores such as hydroxypyrrolidine and piperidine makes it a valuable scaffold for drug development. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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